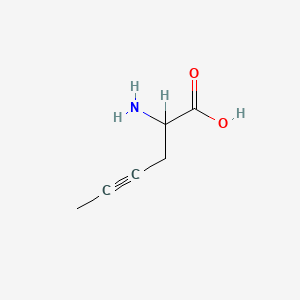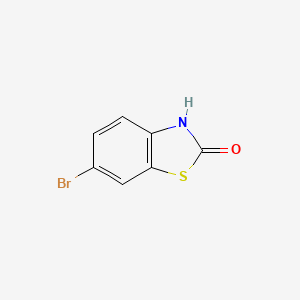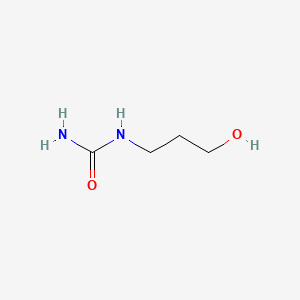
(3-Hydroxypropyl)urea
描述
准备方法
Synthetic Routes and Reaction Conditions: (3-Hydroxypropyl)urea can be synthesized through the reaction of urea with 3-chloropropanol under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: (3-Hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of (3-Hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The hydroxypropyl moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The urea group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
相似化合物的比较
N-(2-Hydroxyethyl)urea: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
N-(3-Hydroxypropyl)carbamate: Contains a carbamate group instead of urea.
1,3-Bis(3-hydroxypropyl)urea: Contains two hydroxypropyl groups attached to the urea moiety
Uniqueness: this compound is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
3-hydroxypropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-4(8)6-2-1-3-7/h7H,1-3H2,(H3,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHEDNKXRMPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167850 | |
| Record name | Urea, (3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16517-53-6 | |
| Record name | N-(3-Hydroxypropyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3-hydroxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the carcinogenic properties of (3-Hydroxypropyl)urea and its related compounds?
A1: Research indicates that while this compound itself hasn't been extensively studied for carcinogenicity, several closely related N-nitroso compounds exhibit potent carcinogenic activity. For instance, Nitroso-2-hydroxypropylurea demonstrated significant carcinogenic potential, particularly inducing thymic lymphoma in rats when administered orally . This contrasts with Nitroso-3-hydroxypropylurea, which displayed weaker potency and didn't induce thymic tumors. Interestingly, it was the only compound in its group to induce tumors in the glandular stomach . These findings highlight the significant impact of even minor structural modifications on the carcinogenic profiles of these compounds.
Q2: How is this compound utilized in solid-phase synthesis?
A2: this compound plays a crucial role in developing a direct solid-phase split-pool Biginelli synthesis of 3,4-dihydropyrimidinones . Researchers successfully attached this compound to high-capacity polystyrene macrobeads via a polymer O-silyl linkage. This resin-bound urea served as a scaffold for a two-step reaction sequence involving sequential reactions with an aldehyde and ethyl acetoacetate in the presence of a Lewis acid catalyst. This method underscores the utility of this compound as a versatile building block in solid-phase organic synthesis, enabling the efficient preparation of diverse heterocyclic compounds.
Q3: What unexpected reactions can occur with this compound derivatives?
A3: While seemingly straightforward, reactions involving this compound derivatives can yield unexpected products. For example, reacting N-phenyl-N'-(3-hydroxypropyl)urea with p-toluenesulfonyl chloride doesn't simply result in tosylation. Instead, two unanticipated products, N-phenyl-N'-(3-chloropropyl)urea and 2-phenylimino-2,4,5,6-tetrahydro-1,3-oxazine, are formed . This observation highlights the importance of carefully considering the reactivity of the hydroxyl group within the this compound scaffold when designing synthetic routes.
Q4: Can this compound be a degradation product, and what are its implications?
A4: this compound is not just a reagent but can also be a degradation product in certain chemical processes. Studies on the chemical stability of amine blends used for CO2 capture identified N,N′-bis(3-hydroxypropyl)-urea, also referred to as AP-urea, as a significant degradation product . Its presence provides valuable insights into the degradation pathways of these amine-based solvents and highlights the need for further research to mitigate degradation and enhance the long-term stability of these systems.
Q5: How does this compound contribute to material science?
A5: this compound plays a crucial role in synthesizing fire-retardant materials. It serves as a polyol component in the production of rigid polyurethane–polyisocyanurate foams . Notably, waste products from foams containing this compound derivatives can be subjected to glycolysis, yielding a reusable material for creating new foams with enhanced fire-retardant properties . This process contributes to a circular economy by reducing waste and promoting the sustainable use of resources in material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


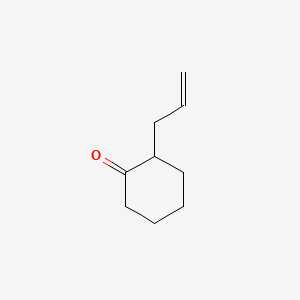



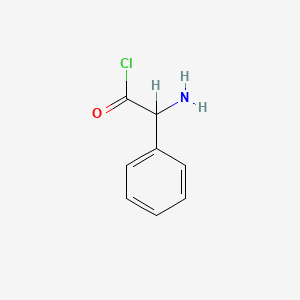





![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)
